N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
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Overview
Description
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is an organic compound that features a triazole ring, a methoxyphenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves the use of a triazole precursor and a methoxyphenyl derivative. One common method is the Chan–Lam coupling reaction, which involves the reaction of an aryl boronic acid with an amine under mild conditions . This method is advantageous due to its functional group tolerance and the use of inexpensive catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale Chan–Lam coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of supported catalysts, such as cellulose-supported catalysts, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity . The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H16N4O/c1-21-14-9-5-6-12(10-14)16-18-15(19-20-16)11-17-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H,18,19,20) |
InChI Key |
IAMAXBKCYQTZFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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